molecular formula C6H13NOS B12897783 N-(2-mercaptoethyl)butyramide CAS No. 76322-56-0

N-(2-mercaptoethyl)butyramide

Cat. No.: B12897783
CAS No.: 76322-56-0
M. Wt: 147.24 g/mol
InChI Key: GEMHCIXUOAEJLO-UHFFFAOYSA-N
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Description

N-(2-Mercaptoethyl)butyramide: is an organic compound with the molecular formula C6H13NOS It is a derivative of butyramide, where a mercaptoethyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-mercaptoethyl)butyramide typically involves the reaction of butyric acid with 2-mercaptoethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:

Butyric Acid+2-MercaptoethylamineThis compound+Water\text{Butyric Acid} + \text{2-Mercaptoethylamine} \rightarrow \text{this compound} + \text{Water} Butyric Acid+2-Mercaptoethylamine→this compound+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Mercaptoethyl)butyramide undergoes various chemical reactions, including:

    Oxidation: The thiol group in the compound can be oxidized to form disulfides.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Alkyl halides or other electrophiles.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Thioethers.

Scientific Research Applications

Chemistry: N-(2-Mercaptoethyl)butyramide is used as a building block in organic synthesis. Its thiol group makes it a valuable intermediate for the preparation of various sulfur-containing compounds.

Biology: In biological research, this compound is used to study the role of thiol groups in proteins and enzymes. It can act as a thiol-protecting agent or a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. Its ability to interact with biological thiols makes it a candidate for targeting specific biochemical pathways.

Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-mercaptoethyl)butyramide involves its interaction with thiol groups in proteins and enzymes. The compound can form disulfide bonds with cysteine residues, thereby modulating the activity of the target proteins. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    N-(2-Mercaptoethyl)acetamide: Similar structure but with an acetamide group instead of a butyramide group.

    N-(2-Mercaptoethyl)propionamide: Similar structure but with a propionamide group instead of a butyramide group.

Uniqueness: N-(2-Mercaptoethyl)butyramide is unique due to its specific combination of a butyramide backbone and a mercaptoethyl group. This combination imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

76322-56-0

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

N-(2-sulfanylethyl)butanamide

InChI

InChI=1S/C6H13NOS/c1-2-3-6(8)7-4-5-9/h9H,2-5H2,1H3,(H,7,8)

InChI Key

GEMHCIXUOAEJLO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCS

Origin of Product

United States

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